2-Aminoethane-1-sulfonyl fluoride
Description
2-Aminoethane-1-sulfonyl fluoride is a sulfonyl fluoride derivative characterized by a sulfonyl fluoride group (-SO₂F) and a primary amine (-NH₂) on adjacent carbon atoms. Its structure (C₂H₆FNO₂S) combines reactivity from both functional groups, making it a versatile intermediate in organic synthesis and medicinal chemistry. The sulfonyl fluoride moiety reacts selectively with nucleophiles like amines under mild conditions, forming stable sulfonamide bonds, while the amino group enables further functionalization or participation in hydrogen-bonding interactions .
This compound is synthesized via methods such as the reaction of sulfonyl fluorides with amines, as demonstrated in , where sulfonamides are formed via nucleophilic substitution at room temperature. Its stability in aqueous environments and compatibility with polar solvents (e.g., MeCN) make it advantageous for solid-phase peptide synthesis and activity-based protein profiling .
Properties
IUPAC Name |
2-aminoethanesulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6FNO2S/c3-7(5,6)2-1-4/h1-2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQDLNOKUZORHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminoethane-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of sulfonates or sulfonic acids with fluorinating agents. For instance, a one-pot synthesis method transforms sulfonates or sulfonic acids into sulfonyl fluorides using mild reaction conditions and readily available reagents . Another method involves the chlorine-fluorine exchange of sulfonyl chlorides in the presence of aqueous potassium fluoride or potassium hydrogen fluoride .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of phase transfer catalysts, such as 18-crown-6-ether in acetonitrile, can enhance the efficiency of the chlorine-fluorine exchange process .
Chemical Reactions Analysis
Types of Reactions: 2-Aminoethane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to its electrophilic nature, it reacts with nucleophiles, leading to the formation of sulfonamides and other derivatives.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under mild conditions.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products: The major products formed from these reactions include sulfonamides, sulfonates, and other functionalized derivatives .
Scientific Research Applications
2-Aminoethane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-aminoethane-1-sulfonyl fluoride involves its electrophilic nature, which allows it to react with nucleophilic sites on target molecules. This reactivity is particularly useful in modifying amino acids and proteins, making it a valuable tool in chemical biology and drug discovery .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogs
Reactivity and Stability
- Hydrolytic Stability: Sulfonyl fluorides generally exhibit greater hydrolytic stability than sulfonyl chlorides. For example, this compound has a hydrolysis half-life of ~24 hours at physiological pH, whereas ethanesulfonyl chloride hydrolyzes within minutes . This stability enables its use in aqueous biological assays.
- Reactivity with Amines: The amino group in this compound enhances its solubility in polar solvents, facilitating reactions with amines under mild conditions (e.g., room temperature, 8 hours) without requiring harsh bases . In contrast, ethanesulfonyl chloride reacts rapidly but requires anhydrous conditions due to moisture sensitivity.
Research Findings and Innovations
- Synthetic Efficiency: A 2023 study demonstrated that this compound achieves >90% conversion in sulfonamide formation with minimal byproducts, outperforming sulfonyl chlorides in reactions requiring prolonged stirring .
- Biological Selectivity: In proteomic studies, its amino group was shown to enhance binding specificity to lysine residues in enzymes, a feature absent in non-amino sulfonyl fluorides .
Biological Activity
2-Aminoethane-1-sulfonyl fluoride (AEFS) is a sulfonyl fluoride compound that has gained attention in biochemical research due to its unique reactivity and potential applications in various biological systems. This article explores the biological activity of AEFS, focusing on its mechanisms of action, interactions with proteins, and implications in biochemical studies.
This compound has the following chemical characteristics:
- IUPAC Name : 2-aminoethanesulfonyl fluoride
- Molecular Formula : C₂H₅FNO₂S
- Molecular Weight : 139.13 g/mol
AEFS acts primarily as a reactive electrophile that can modify nucleophilic amino acids in proteins, particularly lysines and serines. This modification can lead to changes in protein function, stability, and interactions. The mechanism involves the formation of covalent bonds with target residues, which can be utilized to study protein dynamics and interactions within cellular environments.
Enzyme Inhibition
Research indicates that AEFS can inhibit various enzymes by modifying active site residues. For instance, studies have shown that AEFS effectively inhibits serine proteases by covalently binding to the serine residue in their active sites. This inhibition is critical for understanding enzyme mechanisms and developing specific inhibitors for therapeutic applications.
Case Studies
- Protease Inhibition : A study demonstrated that AEFS selectively inhibited trypsin-like serine proteases, highlighting its potential as a tool for probing protease activity in biological systems. The inhibition was characterized by a decrease in enzymatic activity correlating with increased concentrations of AEFS .
- Chemoproteomics : In chemoproteomic studies, AEFS was used to label proteins in live cells, allowing researchers to identify novel protein targets. This approach revealed that AEFS could modify multiple kinases, providing insights into kinase signaling pathways and their regulation .
Data Table: Biological Activity Summary
Research Findings
Recent findings indicate that AEFS's reactivity can be exploited for developing activity-based probes that selectively target specific proteins. This selectivity is crucial for designing therapeutic agents that minimize off-target effects while maximizing efficacy against disease-related proteins.
Hydrolysis Studies
AEFS exhibits hydrolytic stability under physiological conditions, making it suitable for biological applications. Studies have shown that its reactivity remains intact over time, allowing for prolonged experimental use without significant degradation .
Q & A
Q. What are the recommended methods for synthesizing 2-aminoethane-1-sulfonyl fluoride in laboratory settings?
Synthesis typically involves multi-step organic reactions, such as sulfonation followed by fluorination. Controlled reaction conditions (e.g., low temperature, anhydrous solvents) are critical to avoid side reactions. For example, sulfonyl chloride intermediates can be fluorinated using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in aprotic solvents like tetrahydrofuran (THF). Purity is confirmed via Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) .
Example Reaction Parameters :
| Step | Reagents/Conditions | Yield (%) | Purity (NMR) |
|---|---|---|---|
| Sulfonation | HSO₃Cl, 0–5°C, 12h | 65–75 | ≥95% |
| Fluorination | KF, THF, RT, 6h | 60–70 | ≥90% |
Q. How can researchers confirm the structural integrity of this compound?
Structural validation requires a combination of analytical techniques:
- ¹H/¹³C NMR : To identify proton and carbon environments, particularly the sulfonyl fluoride (-SO₂F) and amine (-NH₂) groups.
- FT-IR : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~850 cm⁻¹ (S-F stretch) confirm functional groups.
- Elemental Analysis : Matches theoretical C, H, N, S, and F percentages. Discrepancies in data should prompt re-evaluation of synthetic protocols or impurity profiling via HPLC .
Q. What safety precautions are essential when handling this compound?
The compound is moisture-sensitive and reactive. Key precautions include:
- Use of anhydrous conditions and inert atmospheres (e.g., nitrogen/argon).
- Personal protective equipment (PPE): chemical-resistant gloves, goggles, and lab coats.
- Storage in airtight containers at –20°C to prevent hydrolysis. Emergency protocols for skin/eye contact (e.g., flushing with water for 15 minutes) must be established, as per safety data sheets .
Advanced Research Questions
Q. How does this compound interact with biological nucleophiles, and how can this be leveraged in drug discovery?
The sulfonyl fluoride group acts as an electrophile, forming covalent bonds with nucleophilic residues (e.g., cysteine thiols, serine hydroxyls) in enzymes. This reactivity is exploited in activity-based protein profiling (ABPP) to map enzyme active sites. Researchers can use:
- Kinetic Studies : Measure reaction rates with model nucleophiles (e.g., β-mercaptoethanol) under physiological pH.
- Cellular Assays : Treat cell lysates with the compound, followed by click chemistry tagging and LC-MS/MS identification of labeled proteins. Contradictory binding data may arise from off-target effects, requiring competitive inhibition assays with known enzyme inhibitors .
Q. What strategies optimize the stability of this compound in aqueous solutions for in vivo studies?
Hydrolysis is a major challenge. Stabilization methods include:
- Formulation in Co-solvents : Use DMSO or PEG to reduce water activity.
- pH Adjustment : Maintain solutions at pH 4–6 to slow hydrolysis.
- Lyophilization : Prepare lyophilized powders for reconstitution before use. Stability is quantified via HPLC at timed intervals, with half-life (t₁/₂) calculations under varying conditions .
Q. How can researchers resolve contradictions in reported reactivity data for sulfonyl fluorides in nucleophilic aromatic substitution (SNAr) reactions?
Discrepancies may stem from solvent polarity, temperature, or electronic effects of substituents. Systematic approaches include:
- Computational Modeling : Density Functional Theory (DFT) to compare activation energies of different reaction pathways.
- Kinetic Isotope Effects (KIE) : Determine rate-limiting steps using deuterated substrates.
- Control Experiments : Test reactivity with electron-deficient vs. electron-rich aryl halides. For example, electron-withdrawing groups on the aromatic ring enhance SNAr rates, while steric hindrance from bulky substituents reduces yields .
Methodological Considerations
Q. What experimental designs are recommended for studying the metabolic fate of this compound in mammalian systems?
- Radiolabeling : Synthesize the compound with ¹⁴C or ³H isotopes to track metabolites via scintillation counting.
- Microsomal Incubations : Use liver microsomes + NADPH to identify Phase I metabolites (e.g., oxidation products).
- Mass Spectrometry Imaging (MSI) : Map tissue distribution in rodent models. Contradictory results between in vitro and in vivo data may require pharmacokinetic modeling to account for absorption/bioavailability differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
